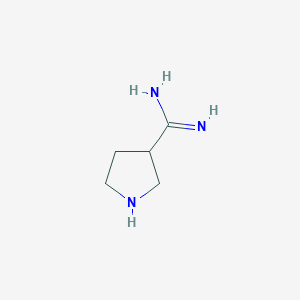
Pyrrolidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-3-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of nitrogen-containing carbonyl compounds. For example, the cyclization of 4-aminobutanal or 1-aminoalkan-4-ones can lead to the formation of pyrrolidine derivatives . Another method involves the use of asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, resulting in highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nitrogen-containing acetals and ketals as starting materials is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3-carboximidamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrrolidines, oxo derivatives, and reduced derivatives.
Scientific Research Applications
Pyrrolidine-3-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes and receptors, leading to the modulation of biological processes. Molecular docking studies have established that the interaction with specific proteins, such as Akt, may be the predominant mechanism of action .
Comparison with Similar Compounds
Pyrrolidine-3-carboximidamide can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share a similar five-membered ring structure but differ in their functional groups and biological activities . This compound is unique due to its specific substitution pattern and potential biological activities .
List of Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Properties
Molecular Formula |
C5H11N3 |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
pyrrolidine-3-carboximidamide |
InChI |
InChI=1S/C5H11N3/c6-5(7)4-1-2-8-3-4/h4,8H,1-3H2,(H3,6,7) |
InChI Key |
LTIGEFPDXPAKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















